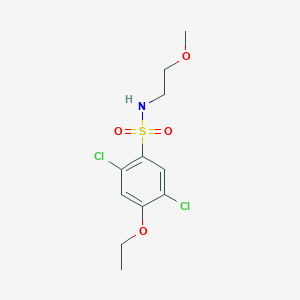
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the benzene sulfonamide family. It is a white crystalline powder that is odorless and tasteless. Diclazuril has been widely used in veterinary medicine as an antiprotozoal drug to treat coccidiosis in poultry, swine, and other animals. It has also been studied for its potential use in human medicine.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its antiprotozoal activity against various species of coccidia. Coccidiosis is a common disease that affects poultry, swine, and other animals, causing significant economic losses in the livestock industry. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be highly effective in preventing and treating coccidiosis in animals. It works by inhibiting the development of the parasite in the host's intestinal tract.
In addition to its veterinary applications, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been studied for its potential use in human medicine. It has been shown to have antiparasitic activity against several species of protozoa, including Toxoplasma gondii, which causes toxoplasmosis in humans. 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been investigated for its potential use in the treatment of other parasitic diseases such as malaria and leishmaniasis.
Wirkmechanismus
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the mitochondrial electron transport chain in the parasite, leading to a decrease in ATP production and ultimately the death of the parasite. It has also been suggested that 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide may interfere with the synthesis of DNA and RNA in the parasite.
Biochemical and physiological effects:
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have minimal toxicity in animals and humans. In animals, it is rapidly absorbed and metabolized, with the majority of the drug excreted in the feces. In humans, 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be well-tolerated, with no serious adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for use in lab experiments. It is highly effective against coccidia and other protozoa, making it a valuable tool for studying these parasites. It is also relatively easy to synthesize and purify, making it readily available for research.
However, there are also some limitations to the use of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments. It has a narrow spectrum of activity, and may not be effective against all species of coccidia or other protozoa. In addition, the exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide. One area of interest is the development of new formulations of the drug for use in humans. Another area of research is the investigation of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide's potential use in the treatment of other parasitic diseases, such as malaria and leishmaniasis. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide, which could lead to the development of new drugs with similar activity against parasites.
Synthesemethoden
The synthesis of 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as sodium carbonate or triethylamine. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Eigenschaften
Produktname |
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C11H15Cl2NO4S |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-3-18-10-6-9(13)11(7-8(10)12)19(15,16)14-4-5-17-2/h6-7,14H,3-5H2,1-2H3 |
InChI-Schlüssel |
QSLWPQWGTPFCDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)









